molecular formula C11H18O2 B14411740 3-(Hex-1-en-3-yl)pentane-2,4-dione CAS No. 80403-78-7

3-(Hex-1-en-3-yl)pentane-2,4-dione

Katalognummer: B14411740
CAS-Nummer: 80403-78-7
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: OYCMPGKPTGOQFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hex-1-en-3-yl)pentane-2,4-dione is an organic compound with the molecular formula C11H18O2 It is a derivative of pentane-2,4-dione, featuring a hex-1-en-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-en-3-yl)pentane-2,4-dione typically involves the reaction of 1-chloro-2-hexene with acetylacetone (pentane-2,4-dione) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is replaced by the acetylacetone moiety . The reaction conditions often include the use of polar organic solvents and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hex-1-en-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Hex-1-en-3-yl)pentane-2,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Hex-1-en-3-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the compound’s ability to undergo keto-enol tautomerism allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Hex-1-en-3-yl)pentane-2,4-dione is unique due to its hex-1-en-3-yl substituent, which imparts distinct chemical and physical properties. This

Eigenschaften

CAS-Nummer

80403-78-7

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

3-hex-1-en-3-ylpentane-2,4-dione

InChI

InChI=1S/C11H18O2/c1-5-7-10(6-2)11(8(3)12)9(4)13/h6,10-11H,2,5,7H2,1,3-4H3

InChI-Schlüssel

OYCMPGKPTGOQFM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C=C)C(C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.